Cas no 1042811-60-8 (4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one)

4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one structure
1042811-60-8 structure
商品名:4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS番号:1042811-60-8
MF:C13H15BrN2O2
メガワット:311.174402475357
MDL:MFCD11538677
CID:5069303

4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
    • 4-(2-bromo-3-methylbutanoyl)-1,3-dihydroquinoxalin-2-one
    • 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
    • MDL: MFCD11538677
    • インチ: 1S/C13H15BrN2O2/c1-8(2)12(14)13(18)16-7-11(17)15-9-5-3-4-6-10(9)16/h3-6,8,12H,7H2,1-2H3,(H,15,17)
    • InChIKey: FEDLSQZRFIEOEB-UHFFFAOYSA-N
    • ほほえんだ: BrC(C(N1CC(NC2C=CC=CC1=2)=O)=O)C(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 346
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 49.4

4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B808880-50mg
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8
50mg
$ 185.00 2022-06-06
Enamine
EN300-29156-10.0g
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8 95%
10.0g
$3314.0 2023-02-14
Enamine
EN300-29156-10g
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8 95%
10g
$3315.0 2023-09-06
1PlusChem
1P019LG9-50mg
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8 95%
50mg
$275.00 2023-12-26
Enamine
EN300-29156-0.5g
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8 95%
0.5g
$601.0 2023-09-06
Enamine
EN300-29156-5.0g
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8 95%
5.0g
$2235.0 2023-02-14
TRC
B808880-10mg
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8
10mg
$ 50.00 2022-06-06
Enamine
EN300-29156-0.05g
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8 95%
0.05g
$179.0 2023-09-06
Enamine
EN300-29156-0.25g
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8 95%
0.25g
$383.0 2023-09-06
Enamine
EN300-29156-2.5g
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
1042811-60-8 95%
2.5g
$1509.0 2023-09-06

4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 関連文献

4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-oneに関する追加情報

Comprehensive Overview of 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 1042811-60-8)

The compound 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 1042811-60-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a tetrahydroquinoxalin-2-one core coupled with a bromo-3-methylbutanoyl side chain, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways.

In recent years, the demand for heterocyclic compounds like 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has surged due to their versatility in medicinal chemistry. The compound's brominated moiety offers reactive sites for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. This aligns with the growing trend of structure-activity relationship (SAR) studies, where scientists explore how subtle changes in molecular structure impact biological activity.

One of the most searched questions in the field is: "What are the synthetic routes for 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one?" The compound is typically synthesized through multi-step organic reactions, including acylation and bromination steps. Its tetrahydroquinoxaline scaffold is often derived from condensation reactions involving o-phenylenediamine derivatives, while the bromo-3-methylbutanoyl group is introduced via nucleophilic substitution or Friedel-Crafts acylation.

The compound's relevance extends to green chemistry initiatives, as researchers seek eco-friendly synthetic methods. With increasing interest in sustainable pharmaceuticals, optimizing the production of 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one using catalytic processes or renewable solvents has become a hot topic. This aligns with global efforts to reduce the environmental footprint of chemical manufacturing.

Another frequently asked question is: "What are the biological activities of tetrahydroquinoxaline derivatives?" While specific data on CAS No. 1042811-60-8 may be limited, analogs of this compound have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. The quinoxaline core is known to interact with various enzymes and receptors, making it a promising scaffold for drug development. Recent studies highlight its potential in targeting kinase inhibitors, a class of therapeutics widely used in oncology.

From an analytical perspective, 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which is critical for research applications. The compound's chromatographic behavior and spectral properties are often documented to facilitate its identification in complex mixtures.

In the context of intellectual property, CAS No. 1042811-60-8 has been referenced in several patents related to small molecule therapeutics. Its structural features make it a candidate for protecting novel drug formulations, particularly in areas like central nervous system (CNS) disorders and metabolic diseases. This underscores its commercial value in the competitive pharmaceutical landscape.

Looking ahead, the exploration of 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is expected to expand, driven by advancements in computational chemistry and high-throughput screening. Virtual screening tools can predict its interactions with biological targets, accelerating the discovery of new applications. As the scientific community continues to prioritize precision medicine, tailored derivatives of this compound may play a pivotal role in developing next-generation therapies.

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